(2-Cyano-4-fluorophenyl)methanesulfonyl chloride

CAS No.: 1258652-29-7

Cat. No.: VC3380823

Molecular Formula: C8H5ClFNO2S

Molecular Weight: 233.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258652-29-7 |

|---|---|

| Molecular Formula | C8H5ClFNO2S |

| Molecular Weight | 233.65 g/mol |

| IUPAC Name | (2-cyano-4-fluorophenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-6-1-2-8(10)3-7(6)4-11/h1-3H,5H2 |

| Standard InChI Key | AYIKSOJHAKSVFH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C#N)CS(=O)(=O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)C#N)CS(=O)(=O)Cl |

Introduction

The compound is officially identified as (2-cyano-4-fluorophenyl)methanesulfonyl chloride according to IUPAC nomenclature . Alternative names include Benzenemethanesulfonyl chloride, 2-cyano-4-fluoro-, reflecting its structural composition . For database and reference purposes, the compound is associated with the following identifiers:

Chemical Structure and Properties

Molecular Structure

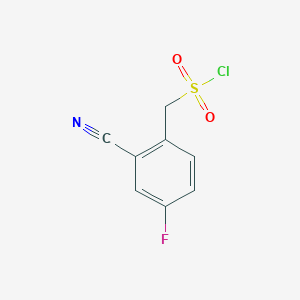

The molecular structure of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride features a phenyl ring substituted with a cyano group at the ortho position (C-2) and a fluorine atom at the para position (C-4) . The methanesulfonyl chloride group (-CH₂SO₂Cl) is attached to the phenyl ring. The compound's complete structural representation can be described by its SMILES notation: C1=CC(=C(C=C1F)C#N)CS(=O)(=O)Cl .

Physical Properties

The physical properties of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.65 g/mol | |

| Physical Appearance | Powder | |

| Exact Mass | 232.97100 | |

| Polar Surface Area (PSA) | 66.31000 | |

| LogP | 2.84678 | |

| Recommended Storage Temperature | +4°C |

The compound's LogP value of 2.84678 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining some water solubility—properties that can be valuable in pharmaceutical applications .

Chemical Properties

As a sulfonyl chloride derivative, (2-Cyano-4-fluorophenyl)methanesulfonyl chloride exhibits characteristic reactivity patterns consistent with its functional groups:

-

The sulfonyl chloride group is highly reactive toward nucleophiles, making it an effective reagent for sulfonylation reactions.

-

The cyano group (-C≡N) provides additional electrophilic character and can participate in various transformations or serve as a protecting group.

-

The fluorine substituent contributes to the compound's metabolic stability and can enhance binding interactions in pharmaceutical applications.

Applications and Reactivity

Role in Synthetic Chemistry

(2-Cyano-4-fluorophenyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis, participating in several important chemical transformations:

-

Formation of sulfonamides through reaction with primary or secondary amines, yielding products with potential pharmaceutical applications.

-

Synthesis of sulfonate esters via reaction with alcohols, providing intermediates for further transformations.

-

Participation in nucleophilic substitution reactions, where the compound acts as an electrophile, with the sulfonyl chloride group being displaced by nucleophiles.

The presence of the cyano and fluoro substituents on the phenyl ring modifies the electronic properties of the sulfonyl chloride moiety, potentially altering its reactivity and selectivity compared to simpler sulfonyl chlorides.

Pharmaceutical Applications

In pharmaceutical chemistry, (2-Cyano-4-fluorophenyl)methanesulfonyl chloride and its reaction products may serve multiple functions:

-

The sulfonamide derivatives obtained from this compound may possess biological activity, given the prevalence of sulfonamide groups in medicinal chemistry.

-

The fluorine substituent can enhance metabolic stability and binding affinity in drug molecules.

-

The cyano group can serve as a precursor for other functional groups or directly participate in interactions with biological targets.

| Supplier | Country | Contact Information | Product Code |

|---|---|---|---|

| Shanghai Qiao Chemical Science Co., Ltd | China | 021-58892003, info@qiaochem.com | |

| Block Chemical Technology (Shanghai) Co., LTD | China | 021-20432219, li_jinfei@acblock-lab.com | |

| TCI (Shanghai) Chemical Trading Co., Ltd. | China | 021-021-61109150, sales@tcisct.com | |

| Toronto Research Chemicals (TRC) | Not specified | B421438 | |

| AK Scientific | Not specified | 6610DH | |

| American Elements | Not specified | OMXX-282034-01 |

The compound is also listed as a research and pilot-scale product by CM Fine Chemicals, indicating its specialized nature and limited production scale .

| Manufacturer | Product Number | Packaging | Price (USD) | Date Updated |

|---|---|---|---|---|

| TRC | B421438 | 100mg | $240 | 2021-12-16 |

| AK Scientific | 6610DH | 250mg | $340 | 2021-12-16 |

The relatively high cost per gram ($2.40/mg from TRC and $1.36/mg from AK Scientific) is typical for specialized reagents with limited production scale and specific synthetic applications .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

The compound's safety data sheet (SDS) designates it with the signal word "Danger," indicating significant hazards that require proper precautionary measures .

Research Significance and Future Directions

(2-Cyano-4-fluorophenyl)methanesulfonyl chloride represents an important reagent in the toolbox of synthetic organic chemists, particularly those working in pharmaceutical research and development. Its unique pattern of substitution on the aromatic ring—combining cyano, fluoro, and methanesulfonyl chloride functionalities—provides specific reactivity profiles that may be exploited in the synthesis of structurally complex target molecules.

Future research directions may include:

-

Development of more efficient synthetic routes to produce (2-Cyano-4-fluorophenyl)methanesulfonyl chloride at lower cost

-

Exploration of novel reactions and transformations that take advantage of the compound's distinctive electronic and steric properties

-

Investigation of biological activities of derivatives produced using this reagent, particularly in the context of drug discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume